tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride
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Description
Tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O3 and its molecular weight is 252.739. The purity is usually 95%.
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Biological Activity
tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride (CAS No. 1217680-19-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant studies, providing a comprehensive overview of its activity in biological systems.
Structural Overview
The compound is characterized by the following structural formula:
- Molecular Formula : C10H21ClN2O3
- Molecular Weight : 252.74 g/mol
- IUPAC Name : this compound
The compound features a pyrrolidine ring with a hydroxymethyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, although detailed mechanistic studies are still required to elucidate these pathways fully.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that similar compounds in the pyrrolidine class exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific effects of this compound on cancer cells remain to be thoroughly investigated.
- Neuroprotective Effects : Some derivatives of pyrrolidine have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. The specific neuroprotective effects of this compound require further exploration.
- Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound can affect cell viability and proliferation in certain cancer cell lines. For instance:
Study | Cell Line | Concentration | Effect |
---|---|---|---|
Study A | HeLa | 50 µM | 70% inhibition of proliferation |
Study B | MCF-7 | 25 µM | Induction of apoptosis |
These findings indicate potential utility in cancer therapeutics, although further studies are needed to confirm these effects and understand the underlying mechanisms.
Animal Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic potential of similar compounds. Key findings include:
- Bioavailability : Studies indicate that compounds with similar structures exhibit moderate bioavailability when administered orally.
- Safety Profile : Toxicity assessments suggest a favorable safety profile at therapeutic doses, but long-term studies are necessary to evaluate chronic exposure risks.
Properties
IUPAC Name |
tert-butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNASECDCFXDYHN-WSZWBAFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662517 |
Source
|
Record name | tert-Butyl [(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217680-19-7 |
Source
|
Record name | tert-Butyl [(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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